4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 2-chloro-6-fluorophenylmethyl group at position 1 and a cyclohexane-1-carboxamide moiety at position 3. The carboxamide is further modified with an N-propyl chain, enhancing lipophilicity.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-2-11-27-22(30)16-8-6-15(7-9-16)13-29-23(31)21-20(10-12-33-21)28(24(29)32)14-17-18(25)4-3-5-19(17)26/h3-5,10,12,15-16H,2,6-9,11,13-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVIZWXDISZYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide (CAS Number: 932500-40-8) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.0 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interaction with various molecular targets and its potential therapeutic effects. Key areas of focus include:
- Inhibition of Enzymes : The compound has been reported to exhibit inhibitory effects on specific enzymes that play crucial roles in disease mechanisms.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly through the inhibition of cancer cell proliferation.
Inhibitory Mechanisms
Research indicates that compounds similar to this one often target the Macrophage Migration Inhibitory Factor (MIF) , which is implicated in cancer progression and inflammation. For instance, a related study highlighted a thieno[2,3-d]pyrimidine derivative that inhibited MIF tautomerase activity with an IC50 value of 27 μM . This suggests that the compound may share similar mechanisms of action.
1. Enzyme Inhibition Studies
A study focused on thieno[2,3-d]pyrimidine derivatives demonstrated that structural modifications can significantly enhance inhibitory potency against MIF. The most potent analogs showed IC50 values as low as 2.6 μM, indicating a strong correlation between structural features and biological activity .
2. Anticancer Activity
Another investigation into related compounds revealed their ability to inhibit cancer cell lines effectively. These studies utilized various assays to evaluate cell viability and proliferation rates in response to treatment with thieno[3,2-d]pyrimidine derivatives .
Data Tables
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5d | MIF Tautomerase | 27 | Inhibition |
| Analog 3i | MIF Tautomerase | 2.6 | Enhanced Inhibition |
| Related Compound | Cancer Cell Lines | Varies | Anticancer Activity |
Pharmacological Implications
The pharmacological implications of this compound are significant due to its potential applications in treating diseases characterized by excessive inflammation or malignancy. The ability to modulate enzyme activity associated with cancer progression positions this compound as a candidate for further development in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thienopyrimidine Cores
- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): These compounds share a thienopyrimidine backbone but differ in substituents. The cyclohexane carboxamide in the target compound also introduces greater conformational rigidity compared to linear alkyl chains .
Cyclohexanecarboxamide Derivatives
- N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide (): This compound lacks the thienopyrimidine core but shares the cyclohexane carboxamide group. The hydroxyl and dichloro substituents on the phenyl ring may reduce metabolic stability compared to the target compound’s fluorinated and non-hydroxylated aromatic system. The N-propyl group in the target compound likely increases lipophilicity (logP) relative to the N-methyl analogue .
1-(3-Chlorophenyl)cyclohexanecarboxylic acid derivatives ():
These compounds highlight the role of halogenated aryl groups in modulating solubility and bioactivity. The 2-chloro-6-fluorophenyl group in the target compound may offer a balance between electronegativity and steric bulk, optimizing interactions with hydrophobic binding pockets .
Pyrimidine and Pyrazole-Based Carboxamides
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (): While structurally distinct (pyrazole vs. thienopyrimidine), this compound’s trifluoromethyl and chloro-substituted aryl groups suggest shared strategies for enhancing metabolic resistance. The target compound’s propyl chain may reduce crystallinity compared to the methyl carbamoyl group, improving bioavailability .
- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (): The dimethoxyphenyl group here contrasts with the target’s halogenated aryl system. Methoxy groups increase electron density, which may reduce oxidative stability relative to chloro/fluoro substituents .
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes similar to and , including ester hydrolysis and Suzuki coupling for aryl group introduction. Yield optimization may be challenging due to steric hindrance from the cyclohexane group .
- The N-propyl chain may enhance membrane permeability compared to shorter alkyl chains in analogues .
- Computational Similarity: Using Tanimoto coefficients (), the target compound’s similarity to pyrazole-based analogues () is likely low (<0.4), while similarity to ’s thienopyrimidines may exceed 0.7, emphasizing the importance of core structure in activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
